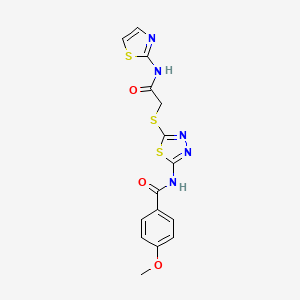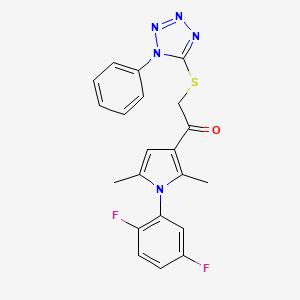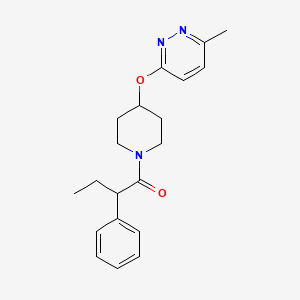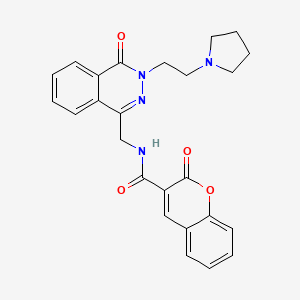![molecular formula C23H19ClN6O2S B2880627 N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1206990-08-0](/img/no-structure.png)
N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19ClN6O2S and its molecular weight is 478.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds like pyrazole and triazole derivatives are pivotal in drug discovery due to their diverse pharmacological potentials. The structural modification of these heterocycles enables significant interaction with various biological targets. Research indicates that integrating 1,2,4-triazole and pyrazole fragments can enhance the likelihood of interacting with biological targets, with condensed systems involving 1,2,4-triazole being particularly promising for scientific exploration. These findings suggest the potential of the compound for applications in medicinal chemistry and drug development (Fedotov et al., 2022).
Antimicrobial and Antifungal Properties
The exploration of novel thiazole derivatives, incorporating pyrazole moieties, has demonstrated significant antimicrobial and antifungal activities. This research area could provide insights into the potential applications of the compound , considering its structural similarities with the studied molecules. Such compounds have shown efficacy against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Saravanan et al., 2010).
Antioxidant and Anticancer Activity
Compounds with triazolo-thiadiazole structures have been investigated for their in vitro antioxidant properties and anticancer activities. These studies reveal that structural variations in such compounds can significantly affect their biological activities, including antioxidant properties and cytotoxic effects on cancer cell lines. This area of research may offer a pathway to understand the potential applications of "N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide" in oncology and oxidative stress-related conditions (Sunil et al., 2010).
Insecticidal Applications
Research into heterocycles incorporating thiadiazole moieties against agricultural pests like the cotton leafworm has shown promising insecticidal properties. The synthesis and assessment of such compounds provide valuable insights into potential applications in pest management and agricultural sciences. The structural complexity and reactivity of "N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide" could offer novel approaches to insecticidal agent design (Fadda et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 3-chloro-2-methylaniline with 2-bromoacetyl chloride to form N-(3-chloro-2-methylphenyl)-2-bromoacetamide. This intermediate is then reacted with 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form the final product.", "Starting Materials": [ "3-chloro-2-methylaniline", "2-bromoacetyl chloride", "9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "base" ], "Reaction": [ "Step 1: 3-chloro-2-methylaniline is reacted with 2-bromoacetyl chloride in the presence of a base to form N-(3-chloro-2-methylphenyl)-2-bromoacetamide.", "Step 2: N-(3-chloro-2-methylphenyl)-2-bromoacetamide is then reacted with 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol in the presence of a base to form the final product, N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |
CAS RN |
1206990-08-0 |
Product Name |
N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Molecular Formula |
C23H19ClN6O2S |
Molecular Weight |
478.96 |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O2S/c1-14-17(24)4-3-5-18(14)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)11-10-29(22)23)15-6-8-16(32-2)9-7-15/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
OFVHZUAPFWNWCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B2880545.png)

![4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid](/img/structure/B2880548.png)


![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B2880554.png)
![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride](/img/structure/B2880555.png)

![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate](/img/structure/B2880562.png)

